molecular formula C23H29FO6 B13843057 Triamcinolone C17 Carboxylic Acid

Triamcinolone C17 Carboxylic Acid

Cat. No.: B13843057
M. Wt: 420.5 g/mol
InChI Key: LIMGICFXHVUYQP-VVIPXABMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triamcinolone C17 Carboxylic Acid is a degradation product of triamcinolone acetonide, a synthetic corticosteroid used in various medical applications. This compound is formed through oxidative degradation, primarily occurring at the 17-side chain of the corticosteroid molecule . This compound is of interest due to its role in the stability and efficacy of corticosteroid formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triamcinolone C17 Carboxylic Acid is typically formed as a secondary degradation product of triamcinolone acetonide. The degradation process involves the oxidation of triamcinolone acetonide in the presence of molecular oxygen and trace metals . The reaction conditions often include an alkaline environment, which facilitates the formation of the carboxylic acid group at the C17 position .

Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a degradation product rather than a target compound. understanding its formation is crucial for improving the stability of triamcinolone acetonide formulations. The addition of stabilizing agents, such as sodium metabisulfite, can help mitigate the degradation process .

Chemical Reactions Analysis

Types of Reactions: Triamcinolone C17 Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triamcinolone C17 Carboxylic Acid has several scientific research applications, including:

Comparison with Similar Compounds

Triamcinolone C17 Carboxylic Acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific formation pathway from triamcinolone acetonide and its role in the stability of corticosteroid formulations . Understanding its formation and reactions is crucial for improving the efficacy and shelf life of corticosteroid-based pharmaceuticals.

Properties

Molecular Formula

C23H29FO6

Molecular Weight

420.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid

InChI

InChI=1S/C23H29FO6/c1-19(2)29-17-10-15-14-6-5-12-9-13(25)7-8-20(12,3)22(14,24)16(26)11-21(15,4)23(17,30-19)18(27)28/h7-9,14-17,26H,5-6,10-11H2,1-4H3,(H,27,28)/t14-,15-,16-,17+,20-,21-,22-,23-/m0/s1

InChI Key

LIMGICFXHVUYQP-VVIPXABMSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)O)C)O)F)C)C

Origin of Product

United States

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